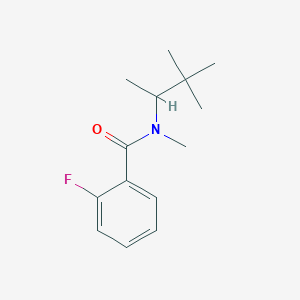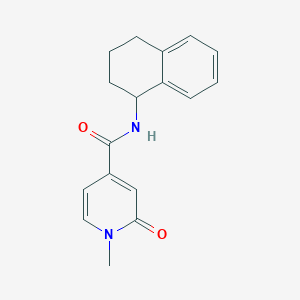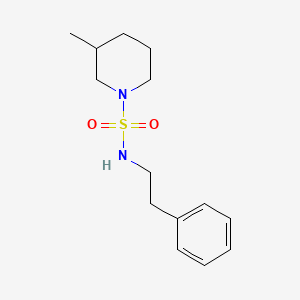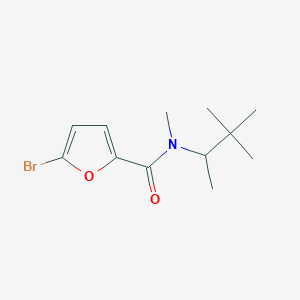![molecular formula C15H15ClN2O B7494801 N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide](/img/structure/B7494801.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide, also known as CEP-1347, is a small molecule inhibitor of the JNK (c-Jun N-terminal kinase) signaling pathway. The JNK pathway is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. CEP-1347 has been shown to have potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
作用机制
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide works by inhibiting the JNK signaling pathway, which is involved in the regulation of cell death and inflammation. JNK is activated in response to various stress stimuli, such as oxidative stress, inflammation, and protein misfolding. Activation of JNK can lead to the activation of pro-apoptotic proteins and the production of pro-inflammatory cytokines. By inhibiting JNK, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent the activation of these pathways and promote cell survival.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In animal models, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been shown to reduce oxidative stress and inflammation, increase the expression of anti-apoptotic proteins, and promote the survival of dopaminergic neurons. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to improve motor function and cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has several advantages for lab experiments, including its small size, high potency, and specificity for the JNK pathway. However, N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide also has limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide. One area of research is the development of more potent and selective JNK inhibitors. Another area of research is the investigation of the potential therapeutic applications of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide in other conditions, such as stroke and traumatic brain injury. Additionally, more research is needed to understand the mechanisms underlying the neuroprotective effects of N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide and to identify potential biomarkers for monitoring its efficacy in clinical trials.
合成方法
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzylamine with 2-pyridinecarboxylic acid followed by N-methylation and subsequent amide formation. The final product is obtained through purification and isolation.
科学研究应用
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has been extensively studied for its neuroprotective effects in various animal models of neurodegenerative diseases. Studies have shown that N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide can prevent neuronal cell death and improve motor function in animal models of Parkinson's disease and Alzheimer's disease. N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide has also been shown to have potential therapeutic applications in other conditions, such as stroke and traumatic brain injury.
属性
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-13(16)9-7-12)18(2)15(19)14-5-3-4-10-17-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGDDSIMBJERHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)


![2-[2-(2,3-Dihydroindol-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7494747.png)




![2-(1-oxophthalazin-2-yl)-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide](/img/structure/B7494794.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)